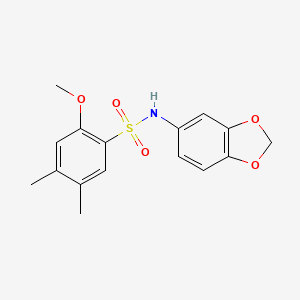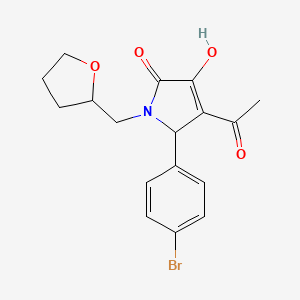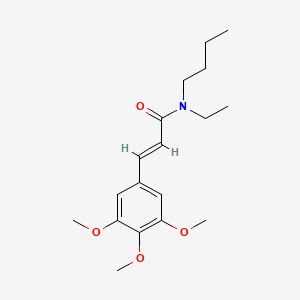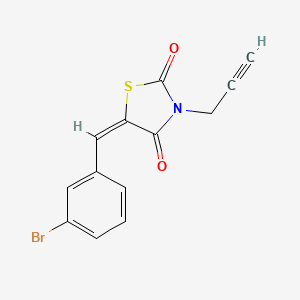
N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It is a chemical compound that has been widely used in scientific research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes.
作用機序
N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide acts as a selective antagonist of the serotonin 5-HT2A receptor. It binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that is involved in the regulation of mood, cognition, and perception. By blocking the 5-HT2A receptor, N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide can modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are also involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide are related to its action as a selective antagonist of the 5-HT2A receptor. It has been shown to reduce the activity of the prefrontal cortex, which is a brain region that is involved in the regulation of mood and cognition. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is a brain region that is involved in the regulation of reward and motivation.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2A receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
However, there are also some limitations to the use of N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain a stable concentration in the body. It also has a relatively low affinity for the 5-HT2A receptor, which means that high concentrations of the compound may be required to achieve a significant effect.
将来の方向性
There are several future directions for the use of N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide in scientific research. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is to study its role in drug addiction, pain perception, and sleep regulation. Additionally, there is a need for further research to optimize the synthesis and purification methods for N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide, and to develop more potent and selective antagonists of the 5-HT2A receptor.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. It has also been used to study the role of the 5-HT2A receptor in drug addiction, pain perception, and sleep regulation.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-6-15(20-3)16(7-11(10)2)23(18,19)17-12-4-5-13-14(8-12)22-9-21-13/h4-8,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJRDYZZLPBWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![1-{4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5038384.png)

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)

![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)